Compound Description: GDC-0994 is an orally bioavailable small-molecule inhibitor that demonstrates selectivity for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity []. This compound is currently in early clinical development and is being investigated as a potential therapeutic agent for cancers driven by the RAS/RAF/MEK/ERK signaling pathway [].
PF-06459988
Compound Description: PF-06459988 is a potent, irreversible inhibitor designed to target T790M-containing double mutant epidermal growth factor receptors (EGFRs), commonly implicated in non-small-cell lung cancer (NSCLC) []. It demonstrates high selectivity for the drug-resistant double mutants (L858R/T790M, Del/T790M) over wild-type EGFR, thereby minimizing adverse effects [].
Hu7691 (B5)
Compound Description: Hu7691 is a potent and selective Akt inhibitor distinguished by its improved cutaneous safety profile compared to earlier Akt inhibitors []. Its development stemmed from the observation that Akt2 isozyme inhibition might contribute to keratinocyte apoptosis, a major factor in skin toxicity [].
APD791
Compound Description: APD791 is an orally available, high-affinity 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist []. It demonstrates potent activity on platelets and vascular smooth muscle, suggesting potential applications in cardiovascular diseases [].
SAR216471
Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist, identified as a potential alternative to clopidogrel for its antiplatelet effects []. It demonstrates significant in vivo antiplatelet and antithrombotic activities, positioning it as a promising candidate for further development [].
AZD1480
Compound Description: AZD1480 is a potent Jak2 inhibitor that targets the Jak/Stat pathway, implicated in the development of myeloproliferative neoplasms []. This compound exhibits promising in vitro and in vivo activity against Jak2 V617F cell lines and is currently under evaluation in Phase I clinical trials [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.